molecular formula C11H23ClO3S B15316209 3-(Hexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride

3-(Hexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride

Cat. No.: B15316209
M. Wt: 270.82 g/mol
InChI Key: ZEAVQJNVHGMPBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Hexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride is an organic compound with a complex structure that includes a sulfonyl chloride group, a hexyloxy group, and a dimethylpropane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride typically involves the reaction of 3-(Hexyloxy)-2,2-dimethylpropan-1-ol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

3-(Hexyloxy)-2,2-dimethylpropan-1-ol+SOCl23-(Hexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride+HCl+SO2\text{3-(Hexyloxy)-2,2-dimethylpropan-1-ol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 3-(Hexyloxy)-2,2-dimethylpropan-1-ol+SOCl2​→3-(Hexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride+HCl+SO2​

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat management. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Hexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonate esters or sulfonamides.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include alcohols, amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

    Hydrolysis: This reaction occurs readily in aqueous environments or in the presence of a base such as sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for the reduction of the sulfonyl chloride group.

Major Products

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonamides: Formed from the reaction with amines.

    Sulfonic Acids: Formed from hydrolysis.

Scientific Research Applications

3-(Hexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent for the synthesis of sulfonate esters and sulfonamides, which are important intermediates in organic synthesis.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Hexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: A simpler sulfonyl chloride with similar reactivity but lacking the hexyloxy and dimethylpropane groups.

    Benzenesulfonyl Chloride: Contains an aromatic ring, which imparts different reactivity and applications.

    Tosyl Chloride: A commonly used sulfonyl chloride in organic synthesis, known for its stability and ease of handling.

Uniqueness

3-(Hexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride is unique due to its specific structure, which combines the reactivity of the sulfonyl chloride group with the hydrophobicity of the hexyloxy group and the steric effects of the dimethylpropane backbone. This combination makes it a versatile reagent in organic synthesis and other applications.

Properties

Molecular Formula

C11H23ClO3S

Molecular Weight

270.82 g/mol

IUPAC Name

3-hexoxy-2,2-dimethylpropane-1-sulfonyl chloride

InChI

InChI=1S/C11H23ClO3S/c1-4-5-6-7-8-15-9-11(2,3)10-16(12,13)14/h4-10H2,1-3H3

InChI Key

ZEAVQJNVHGMPBR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOCC(C)(C)CS(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.